2-Bromo-4-methylbenzene-1-sulfonyl chloride

Vue d'ensemble

Description

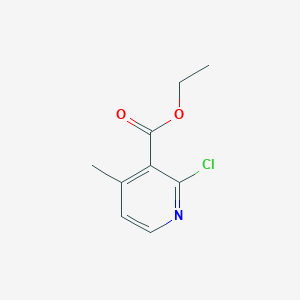

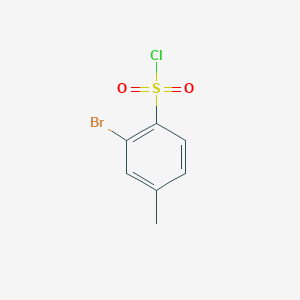

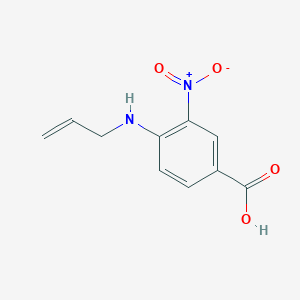

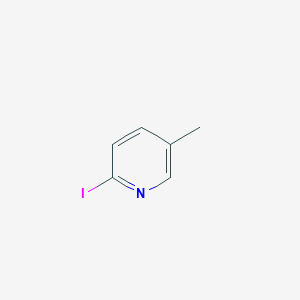

2-Bromo-4-methylbenzene-1-sulfonyl chloride is a chemical compound that serves as an intermediate in various organic synthesis processes. It is characterized by the presence of a sulfonyl chloride group attached to a brominated methylbenzene ring. This compound is particularly useful due to its reactivity, which allows it to participate in a variety of chemical transformations, leading to the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds has been explored in several studies. For instance, the synthesis of 4-formylbenzene sulfonic acid involved the bromination of 4-methylbenzene sulfonic acid followed by hydrolysis and oxidation, yielding a total yield of about 47.9% . Another study reported the synthesis of higher 1-bromoalkanes through a process that included the use of 4-methylbenzenesulfonyl chloride . These methods demonstrate the versatility of sulfonyl chloride derivatives in organic synthesis.

Molecular Structure Analysis

Spectroscopic techniques such as FTIR and FT-Raman have been employed to analyze the molecular structure of related compounds like P-bromobenzene sulfonyl chloride. These studies provide a complete vibrational assignment and analysis of the fundamental modes of the compound, with a good agreement observed between experimental and calculated normal modes of vibrations . Such detailed structural analysis is crucial for understanding the reactivity and properties of sulfonyl chloride derivatives.

Chemical Reactions Analysis

2-Bromo-4-methylbenzene-1-sulfonyl chloride can undergo various chemical reactions due to its reactive sulfonyl chloride group. For example, a nickel-catalyzed one-pot carbonylation reaction of 2-bromobenzenesulfonyl chlorides with alkynes has been established to synthesize thiochromenones, showcasing the compound's utility as a sulfur precursor . Additionally, the influence of the halogen on solvation effects in the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide has been studied, indicating that the kind of halogen significantly affects the reaction kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives are influenced by their molecular structure. The stability of these molecules can be analyzed using natural bond orbital (NBO) analysis, which examines hyperconjugative interactions and charge delocalization . The molecular electrostatic potential (MEP) map of P-bromobenzene sulfonyl chloride, for instance, reveals the negative potential sites on oxygen atoms and positive potential sites around hydrogen atoms . These properties are essential for predicting the behavior of the compound in various chemical environments.

Applications De Recherche Scientifique

Synthesis Applications

2-Bromo-4-methylbenzene-1-sulfonyl chloride serves as a versatile reagent in the synthesis of complex molecules. For instance, it's used in the simple synthesis of higher 1-bromoalkanes through a process involving monobromination of α,ω-diol followed by esterification and coupling reactions, highlighting its role in creating building blocks for further chemical synthesis (Li Wei, 2012). Additionally, its utility is demonstrated in the synthesis of new sulfonamide compounds with potential enzyme inhibitory activities, suggesting its importance in medicinal chemistry research (M. Abbasi et al., 2019).

Antimicrobial and Surface Activity

Research has explored the antibacterial and surface activities of 1,2,4-triazole derivatives synthesized using precursors including 2-Bromo-4-methylbenzene-1-sulfonyl chloride. These compounds exhibit significant antimicrobial properties and can be used as surface-active agents, indicating the chemical's role in developing new antimicrobial agents (R. El-Sayed, 2006).

Reaction Mechanisms and Kinetic Studies

The solvent-dependent radical bromination of toluene sulfonyl chlorides, including derivatives of 2-Bromo-4-methylbenzene-1-sulfonyl chloride, has been studied to improve yield and reproducibility of the bromination process. This research contributes to understanding the reaction mechanisms and optimizing conditions for bromination reactions in organic synthesis (L. Quartara et al., 2006).

Environmental and Catalytic Applications

Studies have also focused on the eco-friendly synthesis and applications of compounds derived from 2-Bromo-4-methylbenzene-1-sulfonyl chloride. For example, the synthesis of N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide showcases an environmentally friendly method with significant technical value (Zhou Zeng-yong, 2008). Additionally, the solvation effects and bifunctional catalysis in the hydrolysis of sulfonyl chlorides, including 2-Bromo-4-methylbenzene-1-sulfonyl chloride derivatives, have been investigated to understand the influence of substrate structure on catalysis (S. Ivanov et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXSKUPCOJGZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539216 | |

| Record name | 2-Bromo-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methylbenzene-1-sulfonyl chloride | |

CAS RN |

89794-06-9 | |

| Record name | 2-Bromo-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)